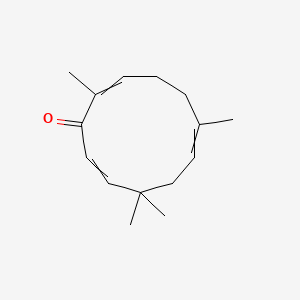

2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-one

Vue d'ensemble

Description

2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-one is a natural product found in Zingiber, Zingiber officinale, and other organisms with data available.

Applications De Recherche Scientifique

Synthesis Applications :

- The compound was used in the synthesis of acyl radical-mediated polyene cyclisations directed towards steroid ring synthesis, which led to the formation of six-ring fused polycycles via consecutive 6-endo-trig modes of cyclisations from polyene acyl radical intermediates (Batsanov et al., 1996).

- It was also involved in the synthesis of [4.3.2] propella-2,4,8,10-tetraen-7-one, suggesting weak interactions among its π bonds, possibly longicyclic in mode (Ohkita et al., 1990).

Chemical Properties and Reactions :

- Studies on the synthesis and properties of 6-Dimethylaminotricyclo[5.3.0.02,5]deca-3,6,8,10-tetraene revealed its air- and acid-sensitivity (Sugihara & Sugimura, 1993).

- Another study focused on tetracyclo[6.4.0.03,5.04,8]dodecan-6-ones explored a novel construction of tricyclo[7.2.1.01,6]dodecan-10-one skeleton by acid-catalyzed cyclopropyl bond cleavage (Maiti & Lahiri, 1997).

Crystallography and Structure Analysis :

- The unexpected product 9-Methyl-8,11,12-trioxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-10-one was formed in a reaction between salicylaldehyde and pyruvic acid, and its structure features a tricyclic system containing an O atom in each of the bridges (Eilers, Bach & Fröhlich, 1998).

Synthesis of Complex Structures :

- Research on the generation and trapping of a highly strained bicyclic alkyne: tricyclo[6.3.1.0(2,7)]dodeca-2,4,6-trien-9-yne provided insights into the synthesis and reaction mechanisms of complex molecular structures (Tümer, Taşkesenligil & Balcı, 2001).

- Another study demonstrated one-pot access to peri-condensed heterocycles via manganese-catalyzed cascade C-N and C-C bond formation, creating a range of 2,11-diazatricyclo[5.3.1.04,11]undeca-1(10),4,6,8-tetraen-3-ones (Yu et al., 2018).

Applications in Organic Chemistry :

- Research on RuO4-mediated oxidative polycyclization of linear polyenes explored a new approach to synthesizing the bis-THF diol core of antitumor cis–cis adjacent bis-THF annonaceous acetogenins (Piccialli et al., 2006).

- A study on diethyl ether–boron trifluoride (1/1) induced transannular cyclization reaction of humulene 2,3-epoxide produced novel transannular cyclized compounds, contributing to the understanding of complex molecular reactions (Hayano & Shirahama, 1996).

Propriétés

IUPAC Name |

2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHNTRQPEMKFKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=CC(=O)C(=CCC1)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 5725 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Diamino-5-[2-Methoxy-5-(4-Carboxybutyloxy)benzyl]pyrimidine](/img/structure/B1209950.png)

![2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1209962.png)

![N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1209963.png)

![3-[[[[3-[(4-Chlorophenyl)methyl]-2-methyl-4-oxo-6-quinazolinyl]amino]-oxomethyl]amino]propanoic acid ethyl ester](/img/structure/B1209965.png)

![N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B1209969.png)